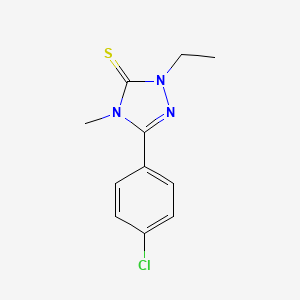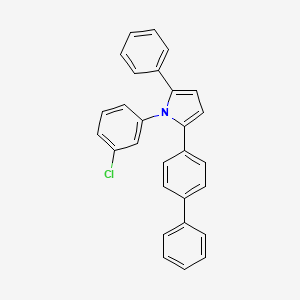
2-(1,1'-Biphenyl)-4-yl-1-(3-chlorophenyl)-5-phenyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-ピロール, 2-(1,1’-ビフェニル)-4-イル-1-(3-クロロフェニル)-5-フェニル-: は、ピロールファミリーに属する複雑な有機化合物です。ピロールは、窒素原子を1つ含む5員環の複素環式芳香族化合物です。この特定の化合物は、ピロール環にビフェニル、クロロフェニル、フェニル基が結合している複雑な構造が特徴です。これらの置換基の存在により、この化合物は独特な化学的および物理的特性を備えており、さまざまな科学研究分野で関心を集めています。
準備方法
合成ルートおよび反応条件
1H-ピロール, 2-(1,1’-ビフェニル)-4-イル-1-(3-クロロフェニル)-5-フェニルの合成は、通常、多段階の有機反応を伴います。一般的な方法の1つは、適切な前駆体を制御された条件下で環化するものです。たとえば、1,1’-ビフェニル-4-カルバルデヒド、3-クロロベンザルデヒド、およびフェニルヒドラジンを触媒の存在下で反応させると、目的のピロール化合物が生成されることがあります。反応は通常、酸化を防ぐために不活性雰囲気中で、環化を促進するために高温で実施されます。
工業生産方法
この化合物の工業生産には、同様の合成ルートが用いられる場合がありますが、より大規模に行われます。連続フロー反応器と自動化システムを使用すると、合成の効率と収率を向上させることができます。さらに、溶媒と触媒の選択を最適化することで、環境への影響を最小限に抑え、生産コストを削減することができます。
化学反応の分析
反応の種類
1H-ピロール, 2-(1,1’-ビフェニル)-4-イル-1-(3-クロロフェニル)-5-フェニル-は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化することができ、対応するピロールオキシドを生成します。
還元: 還元反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、還元されたピロール誘導体を生成します。
置換: 求電子置換反応は一般的であり、ピロール環上の水素原子は、ハロゲンやアルキル化剤などの試薬を使用して他の置換基に置き換えることができます。
一般的な試薬および条件
酸化: 過マンガン酸カリウム、三酸化クロム、酸性または塩基性条件。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム、無水条件。
置換: ハロゲン(塩素、臭素)、アルキル化剤(ヨウ化メチル)、ルイス酸を触媒として使用。
生成される主な生成物
酸化: ピロールオキシド。
還元: 還元されたピロール誘導体。
置換: ハロゲン化またはアルキル化されたピロール化合物。
科学研究への応用
1H-ピロール, 2-(1,1’-ビフェニル)-4-イル-1-(3-クロロフェニル)-5-フェニル-は、いくつかの科学研究への応用があります。
化学: より複雑な有機分子や材料の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: 特に特定の酵素や受容体を標的にするための創薬と開発におけるリード化合物として検討されています。
産業: 独特な特性を持つ特殊化学品や高度な材料の生産に使用されます。
科学的研究の応用
1H-Pyrrole, 2-(1,1’-biphenyl)-4-yl-1-(3-chlorophenyl)-5-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
作用機序
1H-ピロール, 2-(1,1’-ビフェニル)-4-イル-1-(3-クロロフェニル)-5-フェニルの作用機序には、酵素、受容体、または核酸などの分子標的との相互作用が含まれます。化合物の構造により、特定の結合部位に適合し、標的分子の活性を調節することができます。たとえば、活性部位に結合することで酵素活性を阻害したり、アゴニストまたはアンタゴニストとして作用することで受容体機能を変化させることができます。正確な経路と分子標的は、特定の用途と研究されている生物系によって異なります。
類似化合物の比較
類似化合物
1H-ピロール, 2-(1,1’-ビフェニル)-4-イル-1-(4-クロロフェニル)-5-フェニル-: 構造は似ていますが、塩素原子の位置が異なります。
1H-ピロール, 2-(1,1’-ビフェニル)-4-イル-1-(3-ブロモフェニル)-5-フェニル-: 塩素の代わりに臭素置換基。
1H-ピロール, 2-(1,1’-ビフェニル)-4-イル-1-(3-メチルフェニル)-5-フェニル-: 塩素の代わりにメチル基。
独自性
1H-ピロール, 2-(1,1’-ビフェニル)-4-イル-1-(3-クロロフェニル)-5-フェニルの独自性は、特定の置換基にあり、これが独特の化学反応性と生物活性を与えています。ピロール環に結合したビフェニル、クロロフェニル、フェニル基の組み合わせにより、さまざまな標的と特定の方法で相互作用できる独自の分子骨格が形成され、研究や産業用途に役立ちます。
類似化合物との比較
Similar Compounds
1H-Pyrrole, 2-(1,1’-biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl-: Similar structure but with a different position of the chlorine atom.
1H-Pyrrole, 2-(1,1’-biphenyl)-4-yl-1-(3-bromophenyl)-5-phenyl-: Bromine substituent instead of chlorine.
1H-Pyrrole, 2-(1,1’-biphenyl)-4-yl-1-(3-methylphenyl)-5-phenyl-: Methyl group instead of chlorine.
Uniqueness
The uniqueness of 1H-Pyrrole, 2-(1,1’-biphenyl)-4-yl-1-(3-chlorophenyl)-5-phenyl- lies in its specific substituents, which confer distinct chemical reactivity and biological activity. The combination of biphenyl, chlorophenyl, and phenyl groups attached to the pyrrole ring creates a unique molecular framework that can interact with various targets in a specific manner, making it valuable for research and industrial applications.
特性
CAS番号 |
91307-01-6 |
|---|---|
分子式 |
C28H20ClN |
分子量 |
405.9 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-2-phenyl-5-(4-phenylphenyl)pyrrole |
InChI |
InChI=1S/C28H20ClN/c29-25-12-7-13-26(20-25)30-27(23-10-5-2-6-11-23)18-19-28(30)24-16-14-22(15-17-24)21-8-3-1-4-9-21/h1-20H |
InChIキー |
PVJMRHQLMUWRDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(N3C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




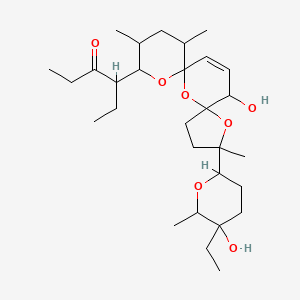


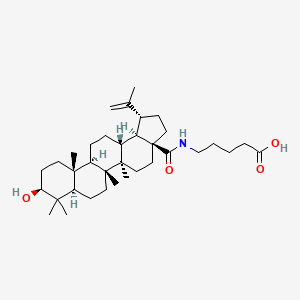
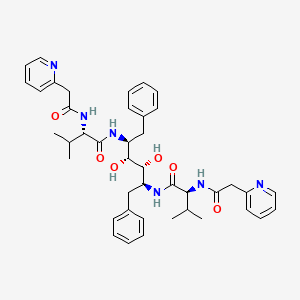

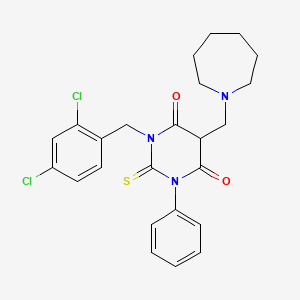
![2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate](/img/structure/B12727738.png)
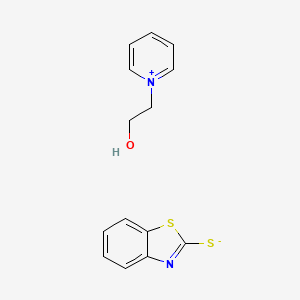
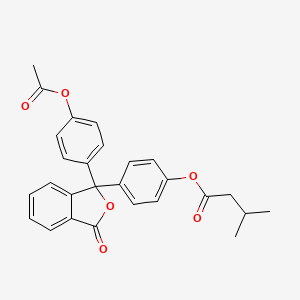
![3-(3-chlorophenyl)sulfonyl-7-ethyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12727765.png)
